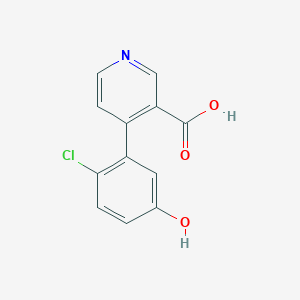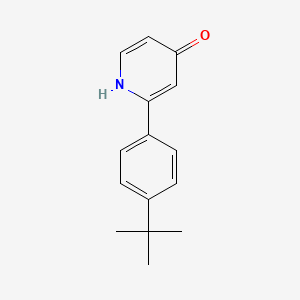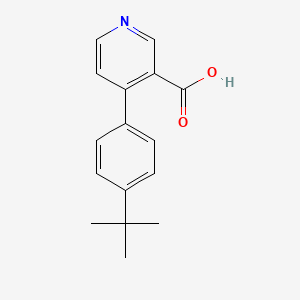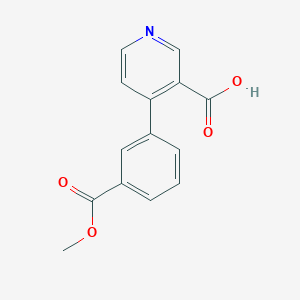![molecular formula C14H13N3O3 B6414780 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid CAS No. 1261985-19-6](/img/structure/B6414780.png)
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid is a chemical compound known for its significant biological activity. This compound is part of the picolinic acid family, which is recognized for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(N-methylaminocarbonyl)benzoic acid with 6-amino-2-chloropyridine under specific conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of catalysts and controlled reaction environments to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 6-Amino-3-(4-methoxycarbonylphenyl)picolinic acid
- 6-Amino-3-(4-chlorophenyl)picolinic acid
- 6-Amino-3-(4-nitrophenyl)picolinic acid
Comparison: Compared to these similar compounds, 6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. For instance, the N-methylaminocarbonyl group enhances its solubility and reactivity in certain chemical environments.
Properties
IUPAC Name |
6-amino-3-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-16-13(18)9-4-2-3-8(7-9)10-5-6-11(15)17-12(10)14(19)20/h2-7H,1H3,(H2,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRYWNKUEQXHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine](/img/structure/B6414800.png)

